molecular formula C7H14O6 B1425657 6-O-Methyl-D-galactose CAS No. 6779-91-5

6-O-Methyl-D-galactose

Cat. No.: B1425657
CAS No.: 6779-91-5
M. Wt: 194.18 g/mol
InChI Key: GFHNQKKLOLZRQE-WNJXEPBRSA-N
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Description

6-O-Methyl-D-galactopyranose (CAS 6779-91-5) is a derivative of D-galactose where a methyl group is attached to the oxygen atom at the sixth carbon position . This structural modification classifies it as a methylated monosaccharide with the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol . The methylation at the C-6 position alters the chemical properties of the parent sugar, often resulting in enhanced stability and modified reactivity, which is a valuable characteristic in synthetic carbohydrate chemistry . This compound is highly significant in glycobiology and structural analysis. It serves as a crucial standard and building block for the study of complex carbohydrate structures. A primary application is in methylation analysis , a fundamental technique for elucidating the structure of polysaccharides . By comparing with methylated standards, researchers can identify the linkage positions between monosaccharide units in complex biomolecules . Naturally, 6-O-Methyl-D-galactopyranose has been identified as a component of polysaccharides in various biological sources, including the galactomannans of some plants and the cell wall polysaccharides of red algae, such as agars and carrageenans . In biochemical research, this methylated sugar is used to probe the active sites and mechanisms of enzymes that process galactose-containing substrates, such as β-galactosidase . Furthermore, it has been shown to be a substrate for immobilized lectins, making it useful in techniques for characterizing glycoproteins and glycopeptides . The compound also serves as a key synthetic intermediate for the construction of more complex oligosaccharides and glycoconjugates, which are relevant in pharmaceutical and biomedical research for the development of carbohydrate-based drugs . This product is intended for research use only and is not approved for human or veterinary use.

Properties

CAS No.

6779-91-5

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-methoxyhexanal

InChI

InChI=1S/C7H14O6/c1-13-3-5(10)7(12)6(11)4(9)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7-/m0/s1

InChI Key

GFHNQKKLOLZRQE-WNJXEPBRSA-N

Isomeric SMILES

COC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

COCC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Natural Occurrence and Biological Distribution of 6 O Methyl D Galactopyranose

Presence in Plant Polysaccharides, with a focus on Galactomannans

6-O-Methyl-D-galactopyranose is a recognized constituent of galactomannans, a type of polysaccharide found in the endosperm of various leguminous plants. These polymers consist of a mannan (B1593421) backbone with galactose side chains. The degree and nature of this galactosylation, including methylation at the C-6 position of the galactose units, can vary between different plant species. This variation in structure, including the presence of 6-O-methyl-D-galactose, influences the physicochemical properties of the galactomannan, such as its solubility and viscosity.

Identification in Algal Polysaccharides, specifically in Agars and Carrageenans

The cell walls of marine red algae (Rhodophyta) are a rich source of complex sulfated galactans, namely agars and carrageenans. scispace.com These polysaccharides are characterized by a backbone of repeating galactose units. Modifications to this basic structure are common and contribute to the diversity and functionality of these molecules. One such modification is the methylation of the galactose residues.

This compound has been identified as a component of these algal polysaccharides. mdpi.com For instance, it has been found in agar-producing red algae like Porphyra dioica and Gracilaria gracilis. mdpi.com In these species, 6-O-methyl-galactose is a naturally occurring methylated sugar residue within the polysaccharide structure. mdpi.com The presence and position of methyl groups, alongside sulfate (B86663) esters and anhydro-galactose units, are key structural features that define the properties of different agars and carrageenans. researchgate.net

Integration into Complex Biological Structures, such as Mycobacterial Cell Walls

The cell wall of mycobacteria, including the pathogenic species Mycobacterium tuberculosis, is a complex and unique structure crucial for the survival of the bacterium. A major component of this cell wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The arabinogalactan (B145846) portion is a highly branched polysaccharide composed of arabinose and galactose residues in their furanose form. scispace.combohrium.com

Structural analysis of the mycobacterial arabinogalactan often involves a chemical technique called per-O-methylation. nih.govnih.gov This laboratory procedure methylates all free hydroxyl groups on the polysaccharide, which aids in determining the linkages between the sugar residues through subsequent analysis like gas chromatography-mass spectrometry. nih.govnih.gov

However, the available scientific literature does not indicate that 6-O-Methyl-D-galactopyranose is a naturally occurring, integral component of the native mycobacterial cell wall. The methylation observed in analytical studies is an artificial modification for structural elucidation rather than a natural biological feature of the arabinogalactan polymer. The galactose units within the native mycobacterial arabinogalactan are not reported to be naturally methylated at the C-6 position.

Biosynthesis and Enzymatic Pathways Involving Methylated Galactose Units

Overview of Enzymatic Methylation Mechanisms in Carbohydrate Metabolism

Enzymatic methylation is a crucial modification process that attaches a methyl group to a substrate, and in carbohydrate metabolism, this is primarily carried out by a class of enzymes known as methyltransferases. nih.gov This modification, while less common than other carbohydrate alterations, plays a significant role in modulating the structure and function of glycans. nih.gov Methylation can alter the chemical properties of a carbohydrate, making it more hydrophobic and influencing its conformational shape.

The process typically utilizes S-adenosylmethionine (SAM) as the methyl group donor. Methyltransferases catalyze the transfer of the methyl group from SAM to a specific hydroxyl (O-methylation) or amino (N-methylation) group on the sugar molecule. mdpi.com This enzymatic reaction is highly specific, ensuring that methylation occurs at the correct position on the sugar ring, which is critical for the biological activity of the resulting glycoconjugate. mdpi.com Methylation can occur on various monosaccharides, including hexoses, fucose, rhamnose, and xylose. nih.gov The pattern and extent of methylation can vary between different species and even within different tissues or developmental stages of the same organism. nih.gov

Identification and Characterization of Methyltransferases involved in Galactose Modification (e.g., PdmO in pradimicin biosynthesis)

Specific methyltransferases are responsible for the modification of galactose residues. A well-characterized example, although it involves N-methylation rather than O-methylation, is the enzyme PdmO from the biosynthetic pathway of pradimicins, a family of antifungal and antiviral natural products. nih.govnih.gov

In the biosynthesis of pradimicin A, a sugar moiety, 4',6'-dideoxy-4'-amino-D-galactose, is attached to the aglycon. nih.gov The enzyme PdmO is a methyltransferase that specifically catalyzes the N-methylation of the 4'-amino group of this galactose derivative. nih.govnih.gov Disruption of the pdmO gene leads to the accumulation of pradimicin C, a variant that lacks the N-methyl group, confirming the role of PdmO in this specific methylation step. nih.govnih.gov

While PdmO provides a clear example of a methyltransferase acting on a galactose derivative, it is important to note that it is an N-methyltransferase. The enzymes responsible for the O-methylation of galactose at the C-6 position, to form 6-O-Methyl-D-galactopyranose, would be classified as O-methyltransferases (OMTs). wikipedia.org The identification and characterization of the specific OMTs involved in the biosynthesis of 6-O-methylgalactose are areas of ongoing research.

Table 1: Example of a Methyltransferase Involved in Galactose Derivative Modification

EnzymeOrganismSubstrateProductFunction
PdmO Actinomadura hibisca4',6'-dideoxy-4'-amino-D-galactose moiety on a pradimicin intermediate4',6'-dideoxy-4'-methylamino-D-galactose moiety on pradimicin AN-methylation in pradimicin biosynthesis nih.govnih.gov

Role of Glycosyltransferases in Incorporating Methylated Galactose Moieties

Once a galactose molecule is methylated, it must be incorporated into a larger oligosaccharide or polysaccharide chain. This crucial step is catalyzed by enzymes called glycosyltransferases. nih.govwikipedia.org These enzymes are responsible for forming glycosidic bonds, which are the linkages that connect monosaccharides together. sigmaaldrich.comcazypedia.org

Glycosyltransferases typically use an "activated" form of the sugar, most commonly a nucleotide sugar such as UDP-galactose, as the donor substrate. nih.govwikipedia.org It is hypothesized that a methylated galactose unit would also need to be in a nucleotide-activated form, for example, UDP-6-O-methyl-D-galactose, to be recognized and transferred by a specific glycosyltransferase.

The process of incorporation involves the glycosyltransferase recognizing both the nucleotide-methylated sugar donor and a specific acceptor molecule. The acceptor can be a growing glycan chain on a protein or a lipid. nih.gov The enzyme then catalyzes the transfer of the methylated galactose moiety from the nucleotide donor to the acceptor, creating a new glycosidic bond. wikipedia.org The specificity of the glycosyltransferase ensures that the methylated sugar is added at the correct position and with the correct linkage (alpha or beta) within the final glycoconjugate structure. sigmaaldrich.com

Relationship to General Galactose Metabolic Pathways and Epimerization Processes (e.g., Leloir Pathway principles, Hexoneogenesis)

The biosynthesis of 6-O-Methyl-D-galactopyranose is intrinsically linked to the central pathways of galactose metabolism, most notably the Leloir pathway. tuscany-diet.netwikipedia.org The Leloir pathway is the primary route for the conversion of galactose into glucose-1-phosphate, a key intermediate in glucose metabolism. tuscany-diet.netnih.govsketchy.com

The key steps of the Leloir pathway are:

Phosphorylation: Galactose is first phosphorylated by galactokinase to form galactose-1-phosphate. sketchy.comyoutube.com

Uridylation: Galactose-1-phosphate uridylyltransferase (GALT) then transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. sketchy.comyoutube.com

Epimerization: UDP-galactose-4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, allowing for the entry of galactose-derived carbons into the main glucose metabolic pathways. sketchy.commdpi.com

The crucial link to the biosynthesis of methylated galactose is the formation of UDP-galactose. tuscany-diet.net This nucleotide-activated sugar is the likely precursor for enzymatic methylation. A specific O-methyltransferase would then catalyze the transfer of a methyl group from a donor like S-adenosylmethionine (SAM) to the 6-hydroxyl group of the galactose moiety within UDP-galactose, forming UDP-6-O-methyl-D-galactose. This modified nucleotide sugar can then serve as a donor for glycosyltransferases to incorporate the 6-O-methylgalactose unit into glycans.

Table 2: Key Enzymes of the Leloir Pathway

EnzymeAbbreviationFunction
GalactokinaseGALKPhosphorylates galactose to galactose-1-phosphate. sketchy.com
Galactose-1-phosphate uridylyltransferaseGALTConverts galactose-1-phosphate to UDP-galactose. sketchy.com
UDP-galactose-4-epimeraseGALEInterconverts UDP-galactose and UDP-glucose. sketchy.com
Galactose mutarotaseGALMInterconverts β-D-galactose and α-D-galactose. uniprot.org

Biosynthesis of Methylated Deoxyhexoses and Related Sugar Derivatives

The enzymatic machinery for modifying sugars is diverse, and the biosynthesis of methylated deoxyhexoses provides a parallel example to the formation of 6-O-methyl-D-galactopyranose. Deoxyhexoses are sugars in which a hydroxyl group has been replaced by a hydrogen atom. oup.com A common example is 6-deoxyhexose, where the modification occurs at the C6 position, the same position as the methylation in 6-O-methyl-D-galactopyranose.

The biosynthesis of 6-deoxyhexoses, such as L-fucose and L-rhamnose, typically starts from a nucleotide-diphosphate-activated hexose, like GDP-D-mannose or dTDP-D-glucose. nih.govnih.gov The pathway involves a series of enzymatic steps, often including:

Dehydration: An initial dehydration reaction catalyzed by a nucleotide-sugar dehydratase. nih.gov

Epimerization and Reduction: Subsequent epimerization and reduction steps to yield the final 6-deoxy sugar nucleotide. nih.gov

These pathways highlight a common strategy in carbohydrate metabolism: the use of nucleotide-activated sugars as substrates for a series of modifying enzymes to generate a diverse repertoire of sugar structures. oup.comnih.gov The biosynthesis of 6-O-methyl-D-galactose likely follows a similar principle, where the modification (methylation) occurs on a nucleotide-activated galactose precursor.

Functional Studies of Pyranose-Furanose Mutases in Galactose Interconversions

Galactose, like other sugars, can exist in different ring forms, primarily the six-membered pyranose ring and the five-membered furanose ring. The interconversion between these forms is catalyzed by enzymes known as mutases. A key enzyme in this process is UDP-galactopyranose mutase (UGM), which catalyzes the isomerization of UDP-galactopyranose to UDP-galactofuranose. nih.govwikipedia.org

This conversion is significant because galactofuranose is a component of the cell walls of many pathogenic microorganisms, including bacteria and fungi, but is absent in mammals. wikipedia.orgnih.gov This makes UGM an attractive target for the development of antimicrobial drugs. nih.gov

Chemical Synthesis and Preparation of 6 O Methyl D Galactopyranose and Its Derivatives

Synthetic Methodologies for 6-O-Methyl-D-galactopyranose

The synthesis of 6-O-methyl-D-galactopyranose requires a strategic approach to selectively methylate the primary hydroxyl group at the C-6 position while leaving the secondary hydroxyl groups at C-2, C-3, and C-4 untouched. A common strategy involves the use of protecting groups to temporarily block the more reactive secondary hydroxyls.

One established multi-step synthesis begins with methyl β-D-galactopyranoside. The key steps are:

Selective Tritylation: The primary C-6 hydroxyl group is selectively protected with a trityl group (triphenylmethyl chloride) due to its lower steric hindrance compared to the secondary hydroxyls.

Acetylation: The remaining free hydroxyl groups at C-2, C-3, and C-4 are then protected by acetylation using acetic anhydride.

Detritylation: The trityl group is selectively removed under mild acidic conditions, exposing the C-6 hydroxyl group.

Methylation: The free C-6 hydroxyl is then methylated, for instance, using methyl iodide and a base.

Deacetylation: Finally, the acetyl groups are removed to yield the desired 6-O-methyl-D-galactopyranose.

An alternative approach involves the direct selective tosylation of methyl α-D-galactopyranoside at the C-6 position, followed by subsequent chemical modifications to achieve the final product. researchgate.net

StepReagents and ConditionsIntermediate/Product
1. TritylationTrityl chloride, pyridineMethyl 6-O-trityl-β-D-galactopyranoside
2. AcetylationAcetic anhydride, pyridineMethyl 2,3,4-tri-O-acetyl-6-O-trityl-β-D-galactopyranoside
3. DetritylationMild acid (e.g., HBr in acetic acid)Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside
4. MethylationCH₃I, Ag₂OMethyl 2,3,4-tri-O-acetyl-6-O-methyl-β-D-galactopyranoside
5. DeacetylationNaOMe in MeOH6-O-Methyl-D-galactopyranose

Established Methods for Selective Methylation of Carbohydrates (e.g., Haworth, Hakomori procedures)

Selective methylation is a cornerstone of carbohydrate chemistry, with several established methods that can be adapted for specific syntheses.

Haworth Methylation: This method, developed by Sir Norman Haworth, typically involves treating a carbohydrate with dimethyl sulfate (B86663) and sodium hydroxide in an aqueous solution. It is generally used for permethylation, where all free hydroxyl groups are methylated. researchgate.net However, by using protecting groups, the Haworth method can be adapted for selective methylation. The reaction proceeds by forming alkoxide ions from the hydroxyl groups, which then act as nucleophiles to attack the dimethyl sulfate.

Hakomori Methylation: The Hakomori procedure is a highly effective method for permethylation and is often preferred due to its ability to methylate even sterically hindered hydroxyl groups. nih.gov The procedure utilizes a strong base, typically dimsyl sodium (the sodium salt of methylsulfinylmethane) in dimethyl sulfoxide (DMSO), to generate the carbohydrate alkoxides, which are then treated with methyl iodide. bohrium.comuga.edu The use of dimsyl potassium has been shown to offer advantages such as faster preparation and improved product purity. bohrium.com While powerful for permethylation, its high reactivity makes selective methylation challenging without the use of appropriate protecting groups. researchgate.net

MethodReagentsBaseSolventKey Features
Haworth Dimethyl sulfate (DMS)Sodium hydroxide (NaOH)WaterAqueous conditions; classic method for permethylation.
Hakomori Methyl iodide (CH₃I)Dimsyl sodium or potassiumDimethyl sulfoxide (DMSO)Highly efficient for permethylation, including hindered hydroxyls; non-aqueous. nih.govbohrium.com

Synthesis of Protected 6-O-Methyl-D-galactopyranose Derivatives for Further Elaboration

For the incorporation of 6-O-methyl-D-galactopyranose into larger oligosaccharides, it is often necessary to synthesize it in a protected form, where some hydroxyl groups are masked to direct subsequent reactions. A key intermediate is methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside, which can be synthesized through a sequence of tritylation, acetylation, and detritylation of methyl β-D-galactopyranoside. nih.gov This protected derivative has a free hydroxyl group at the C-6 position, making it an ideal acceptor for glycosylation reactions.

Protected DerivativePrecursorKey Synthetic Steps
Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranosideMethyl β-D-galactopyranosideSequential tritylation, acetylation, and detritylation. nih.gov
Methyl 6-O-tosyl-α-D-galactopyranosideMethyl α-D-galactopyranosideSelective tosylation at the C-6 position. researchgate.net

Glycosylation Reactions for the Preparation of Oligosaccharides containing 6-O-Methyl-D-galactopyranose Residues

Glycosylation is the process of forming a glycosidic bond between a carbohydrate and another molecule. The synthesis of oligosaccharides containing 6-O-methyl-D-galactopyranose residues can be achieved through various glycosylation methods, where the methylated sugar acts as either a glycosyl donor or acceptor. nih.gov

A common method is the Koenigs-Knorr reaction , which involves the use of a glycosyl halide (e.g., bromide) as the donor and an alcohol (the acceptor) in the presence of a promoter, typically a silver or mercury salt. cdnsciencepub.com For example, 2,3,6-tri-O-acetyl-4-O-methyl-α-D-glucopyranosyl bromide has been condensed with 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose to synthesize a disaccharide. cdnsciencepub.com A similar strategy can be employed using a suitably protected 6-O-methyl-D-galactopyranose derivative.

The development of new promoters and glycosylation strategies, such as the use of pyridinium triflate, has led to higher yields and shorter reaction times, sometimes enhanced by microwave irradiation. Palladium-catalyzed glycosylation has also emerged as a highly stereoselective method for oligosaccharide synthesis. nsf.govgrantome.com

Glycosylation MethodGlycosyl DonorGlycosyl AcceptorPromoter/CatalystResulting Linkage
Koenigs-KnorrGlycosyl halideAlcohol (e.g., protected monosaccharide)Silver or mercury saltsα or β glycosidic bond
Palladium-catalyzedGlycosyl carbonateAlcoholPalladium complexStereoselective glycosidic bond

Synthesis and Characterization of other Methylated Galactose Derivatives (e.g., Tetra-O-methyl-D-galactose, Tri-O-methyl-D-galactose, Furanoside forms)

The synthesis and characterization of other methylated galactose derivatives are important for structural analysis and as reference compounds.

Tetra-O-methyl-D-galactose: This fully methylated derivative is often prepared for linkage analysis of polysaccharides. uga.edu The permethylation can be achieved using methods like Hakomori or Haworth methylation. nih.gov Direct O-methylation of D-galactose using silver oxide and methyl iodide in dimethylformamide (Kuhn methylation) has also been reported. cdnsciencepub.com

Tri-O-methyl-D-galactose: Various isomers of tri-O-methyl-D-galactose can be synthesized through specific protection and methylation strategies. For example, 3,4,6-tri-O-methyl-D-galactose has been synthesized from 1,3,4,6-tetra-O-acetyl-D-galactose via a multi-step process involving the introduction of a tetrahydropyranyl ether at the C-2 position, followed by deacetylation, methylation, and hydrolysis. researchgate.net The synthesis of 2,3,6-tri-O-methyl-D-galactose has also been described. acs.org

Furanoside forms: While pyranose (six-membered) rings are more common for galactose, furanose (five-membered) rings can also be formed and methylated. Direct methylation of D-galactose can sometimes lead to the formation of furanoside products. cdnsciencepub.com The pyranoside-into-furanoside (PiF) rearrangement is a valuable method for synthesizing furanoside-containing oligosaccharides. nih.gov

Methylated Galactose DerivativeCommon Synthetic MethodKey Reagents
2,3,4,6-Tetra-O-methyl-D-galactoseHakomori methylationDimsyl sodium/potassium, CH₃I, DMSO nih.govbohrium.com
3,4,6-Tri-O-methyl-D-galactoseProtection-methylation-deprotection sequenceDihydropyran, p-toluenesulfonic acid researchgate.net
Methylated furanosidesDirect methylation or PiF rearrangementAg₂O, CH₃I, DMF (Kuhn); Acid-promoted sulfation cdnsciencepub.comacs.org

Preparation of Methylated Galactosamine Derivatives as Reference Compounds

Methylated derivatives of D-galactosamine (2-amino-2-deoxy-D-galactose) are valuable as reference compounds and for studying structure-activity relationships, particularly in the context of lectin binding. nih.gov The synthesis of these compounds requires strategies that are compatible with the amino group.

The synthesis of methyl α- and β-N-dansyl-D-galactosaminides has been described starting from methyl α,β-2-azido-2-deoxy-D-galactopyranoside. The azido group serves as a precursor to the amino group, which is then derivatized. nih.gov Mono- and di-O-methyl derivatives of allyl 2-acetamido-2-deoxy-β-D-galactopyranoside have also been prepared to investigate their binding to the Gal/GalNAc receptor in hepatocytes. nih.gov The synthesis of multiply fluorinated N-acetyl-D-galactosamine analogs often involves the use of azido intermediates to protect the C-2 position during fluorination reactions. beilstein-journals.org

Methylated Galactosamine DerivativeSynthetic ApproachKey Intermediates/Reagents
Methyl α- and β-N-dansyl-D-galactosaminidesAzido-to-amino conversion and dansylationMethyl α,β-2-azido-2-deoxy-D-galactopyranoside, Dansyl chloride nih.gov
Mono- and di-O-methyl allyl 2-acetamido-2-deoxy-β-D-galactopyranosideSelective methylation of the protected galactosamineAllyl 2-acetamido-2-deoxy-β-D-galactopyranoside nih.gov

Advanced Structural Elucidation and Analytical Methodologies for 6 O Methyl D Galactopyranose

Methylation Analysis Techniques for Glycosidic Linkage Determination

Methylation analysis is a cornerstone technique for determining the positions of glycosidic linkages in polysaccharides. mdpi.com This method involves the exhaustive methylation of all free hydroxyl groups in a polysaccharide, followed by hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides are then analyzed, and the positions of the original linkages are identified by the hydroxyl groups that were not methylated.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the separation and identification of the partially methylated monosaccharides obtained from methylation analysis. mdpi.com To make these sugar derivatives volatile for GC analysis, they are typically converted into either partially methylated alditol acetates (PMAAs) or trimethylsilyl (B98337) (TMS) ethers. nih.govscielo.br

The PMAA method involves the reduction of the partially methylated monosaccharides to their corresponding alditols, followed by acetylation of the newly formed and any previously unmethylated hydroxyl groups. scielo.br The resulting PMAAs are then separated by GC and identified by their characteristic mass spectra. researchgate.netresearchgate.net The fragmentation patterns in the mass spectrometer provide definitive information about the positions of the methyl and acetyl groups, thereby revealing the original glycosidic linkage points. mdpi.com For instance, the analysis of PMAAs derived from a polysaccharide containing 6-O-Methyl-D-galactopyranose would yield a specific derivative indicating a linkage at a position other than C-6.

Similarly, derivatization to form TMS ethers is another common approach to increase the volatility of the partially methylated monosaccharides for GC/MS analysis.

Table 1: Representative GC/MS Data for a Hypothetical Polysaccharide Containing 6-O-Methyl-D-galactopyranose

Partially Methylated Alditol Acetate DerivativeRetention Time (min)Key Mass Fragments (m/z)Inferred Linkage
1,5-di-O-acetyl-2,3,4-tri-O-methyl-galactitol12.5117, 129, 161, 205Terminal Galactose
1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-galactitol14.2117, 129, 189, 2334-linked Galactose
1,5-di-O-acetyl-2,3,4-tri-O-methyl-6-O-methyl-galactitol 13.8 117, 145, 161, 219 Terminal 6-O-Methyl-Galactose

This table is illustrative and retention times and mass fragments can vary based on instrumentation and conditions.

The initial step in methylation analysis is the complete methylation of the polysaccharide. Common methods include the Haworth and Purdie methylations. scielo.br Following permethylation, the polysaccharide is hydrolyzed to its constituent monosaccharides. scielo.br This is typically achieved through acid hydrolysis, for instance, with trifluoroacetic acid.

The resulting partially O-methylated monosaccharides are then converted into volatile derivatives for GC-MS analysis. scielo.br The conversion to PMAAs involves a two-step process: reduction of the aldehyde or ketone group to an alcohol using a reducing agent like sodium borohydride, followed by acetylation of all free hydroxyl groups with a reagent such as acetic anhydride. scielo.br This derivatization is crucial for obtaining sharp, well-resolved peaks in the gas chromatogram and for producing informative mass spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 13C-NMR, Multidimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive structural analysis of carbohydrates, including 6-O-Methyl-D-galactopyranose. Both one-dimensional (¹H and ¹³C) and multidimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the structure and stereochemistry of the sugar.

¹³C-NMR spectroscopy is particularly useful for identifying the anomeric configuration (α or β) and the linkage positions in oligosaccharides and polysaccharides. The chemical shift of the anomeric carbon (C1) is highly sensitive to its environment. chemicalbook.comchemicalbook.com The presence of a methyl group at the O-6 position of a D-galactopyranose residue will cause a characteristic downfield shift in the C6 signal and will also influence the chemical shifts of neighboring carbons, providing a unique spectral fingerprint. nih.govacs.org

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton and carbon signals, allowing for the unambiguous assignment of all resonances in the spectrum. nih.gov For 6-O-Methyl-D-galactopyranose, an HMBC experiment would show a correlation between the protons of the methyl group and the C6 carbon, confirming the position of methylation.

Table 2: Typical ¹³C-NMR Chemical Shifts for α-D-Galactopyranose and 6-O-Methyl-α-D-galactopyranose in D₂O

Carbon Atomα-D-Galactopyranose (ppm)6-O-Methyl-α-D-galactopyranose (ppm)
C192.7~93.0
C268.9~69.1
C369.6~69.8
C469.4~69.5
C571.5~71.7
C661.4~70.5
OCH₃-~59.0

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Advanced Chromatographic Techniques in Analysis (e.g., HPLC, HPAEC-PAD, RPLC-DR, GLC)

A variety of advanced chromatographic techniques are employed for the separation, purification, and analysis of 6-O-Methyl-D-galactopyranose and related carbohydrates.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating monosaccharides and oligosaccharides. Different modes of HPLC, such as normal-phase, reversed-phase, and ion-exchange, can be used depending on the specific analytical needs.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates. researchgate.netchromatographyonline.com At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column. thermofisher.com PAD provides sensitive and direct detection of underivatized carbohydrates, making it an ideal technique for the analysis of complex mixtures of monosaccharides, including 6-O-Methyl-D-galactopyranose, obtained from polysaccharide hydrolysates. nih.gov

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS as discussed above), is another powerful technique for the analysis of volatile carbohydrate derivatives. usda.gov

Mass Spectrometry Applications in Structural Characterization (e.g., MALDI-MS, GC-MS)

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and structure of carbohydrates. springernature.com In addition to GC-MS, which is used for linkage analysis, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is widely used for the analysis of larger oligosaccharides and even intact polysaccharides. mdpi.com

MALDI-MS allows for the rapid and sensitive determination of the molecular weights of glycans. mdpi.com This can be used to determine the degree of polymerization of an oligosaccharide and to identify the presence of modifications, such as methylation. mdpi.com By comparing the mass of a native polysaccharide with its permethylated counterpart, the number of free hydroxyl groups, and thus the number of monosaccharide residues, can be determined.

Conformational Analysis of the Pyranose Ring and related Galactose Structures (e.g., Twist-boat conformation, DFT studies)

The six-membered pyranose ring of galactose is not planar but exists in various conformations, with the chair conformations being the most stable. rsc.orglibretexts.org The two primary chair conformations are the ⁴C₁ and ¹C₄ forms. nih.gov However, other conformations, such as the twist-boat, can also exist in equilibrium, particularly in constrained environments or as intermediates in enzymatic reactions. researchgate.netresearchgate.netub.edu

The conformation of the pyranose ring has a significant impact on the biological activity of carbohydrates. nih.govresearchgate.net The orientation of the hydroxyl groups, which is determined by the ring conformation, dictates how the carbohydrate interacts with proteins and other molecules.

Experimental techniques such as NMR spectroscopy can be used to validate the predictions from DFT studies. researchgate.netresearchgate.net Coupling constants between protons on adjacent carbons are sensitive to the dihedral angle between them, which in turn is dependent on the ring conformation. researchgate.netresearchgate.net

Methodologies for the Assignment of Absolute Configuration of Methylated Galactose Units

The determination of the absolute configuration (D or L) of monosaccharides is a crucial aspect of the structural analysis of complex carbohydrates. tandfonline.com This is particularly important when analyzing polysaccharides from sources known to contain both enantiomers, such as in red algal galactans. tandfonline.com While the Cahn-Ingold-Prelog (R/S) system is a systematic nomenclature for designating stereocenters, the D/L notation, based on the configuration of the chiral carbon furthest from the carbonyl group in a Fischer projection, remains the standard in carbohydrate chemistry. masterorganicchemistry.comchemistrysteps.comlibretexts.org For galactose, this is C-5. In the D-configuration, the hydroxyl group on this carbon is on the right in the Fischer projection, whereas in the L-configuration, it is on the left. rajdhanicollege.ac.in Methodologies to assign this configuration typically rely on creating diastereomeric pairs that can be distinguished by chromatographic or spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatizing Agents

A robust and widely used method for determining the absolute configuration of partially methylated galactose residues involves derivatization with a chiral alcohol, followed by analysis using gas-liquid chromatography-mass spectrometry (GC-MS). tandfonline.com This approach obviates the need for specialized chiral stationary phases, which can have limitations in thermal stability. tandfonline.com

The principle of this method is the conversion of the enantiomeric mixture of methylated galactose (D- and L-forms) into a mixture of diastereomers by reacting them with an optically pure chiral alcohol, such as (S)-(+)-2-octanol or (R)-(-)-2-octanol. These resulting diastereomeric glycosides now have different physical properties and can be separated on standard, non-chiral GC columns. tandfonline.com

A typical procedure involves the following steps:

Methanolysis: The methylated polysaccharide or oligosaccharide is first hydrolyzed to release the individual methylated monosaccharides.

Derivatization: The mixture of partially methylated D- and L-galactosides is then treated with a chiral alcohol (e.g., L-2-octanol) under acidic conditions to form diastereomeric 2-octyl glycosides.

Silylation: The remaining free hydroxyl groups are subsequently derivatized, for instance, by trimethylsilylation, to increase their volatility for GC analysis.

GC-MS Analysis: The derivatized mixture is injected into the GC-MS. The separated diastereomers will exhibit different retention times. By comparing these retention times with those of authentic standards of D- and L-galactose derivatized in the same manner, the absolute configuration of the original methylated galactose unit can be assigned. tandfonline.com

The mass spectrometer provides further confirmation by analyzing the fragmentation patterns of the eluted peaks, which are characteristic of the specific methylated sugar derivative. tandfonline.com

Table 1. Relative Retention Times (T-values) of Trimethylsilyl Derivatives of Partially Methylated L-2-Octyl Galactosides on a non-chiral GC column. Data sourced from research on combined gas-liquid chromatography-mass spectrometry for configuration assignment. tandfonline.com
CompoundConfigurationAnomer/Isomer TypeRelative Retention Time (T-value)
2,3,4,6-Tetra-O-methyl-galactoseD-GalPyranoside0.63
L-GalPyranoside0.63, 0.69
2,4,6-Tri-O-methyl-galactoseD-GalPyranoside0.78, 0.82
L-GalPyranoside0.74, 0.89
2,3,6-Tri-O-methyl-galactoseD-GalPyranoside/Furanoside0.69 (p), 0.71 (f), 0.81 (p), 0.89 (f)
L-GalPyranoside/Furanoside0.77 (p), 0.78 (p), 0.81 (f)

Note: T-values are relative to an internal standard. The presence of multiple peaks for a single derivative is due to the formation of different anomers (α and β) and ring forms (pyranoside 'p' and furanoside 'f'). The key to the analysis is that the set of retention times for the D-enantiomer derivative is distinct from that of the L-enantiomer derivative. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides another powerful, non-destructive tool for determining absolute configuration. researchgate.net Similar to the GC-MS method, this technique often relies on the formation of diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers are not mirror images and will, in principle, have different NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of specific nuclei (typically ¹H or ¹³C) between the two diastereomeric derivatives, the absolute configuration can be assigned. researchgate.netnih.gov

For monosaccharides like galactose, a common approach involves reaction with an optically pure reagent like L-cysteine methyl ester. This reaction forms diastereomeric thiazolidine (B150603) derivatives. The ¹H NMR spectra of these derivatives, particularly the signals for the anomeric proton (H-1) and the adjacent proton (H-2), will show distinct chemical shifts and coupling constants for the D- and L-sugars, allowing for unambiguous assignment. nih.gov

Another NMR-based method is the glycosidation shift analysis using ¹³C NMR. This technique involves comparing the ¹³C chemical shifts of an alcoholic glucoside with those of the corresponding parent alcohol and a methyl glucoside. The differences in these shifts, particularly for the carbons adjacent to the glycosidic linkage, can be correlated with the absolute configuration of the alcohol. researchgate.net While developed for alcohols, the principles can be adapted for determining the configuration of sugar units in glycosides.

Chiroptical Methods: Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is a type of absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light versus right-handed circularly polarized light. Since chiral molecules interact differently with these two forms of light, they produce a characteristic CD spectrum.

For methylated galactosides, this technique can be made exceptionally sensitive by introducing strong chromophores into the molecule. A sophisticated method involves creating "bichromophoric" derivatives, where two different types of chromophores that couple electronically (e.g., p-bromobenzoate and p-methoxycinnamate) are attached to the sugar's hydroxyl groups. The resulting complex CD spectra are highly characteristic and serve as a fingerprint for the sugar's identity, its substitution pattern, and, crucially, its absolute (D or L) configuration. nih.gov This method is sensitive enough for analysis at the nanomolar level and offers a powerful alternative for comprehensive structural microanalysis. nih.gov

Biological Roles and Molecular Interactions of 6 O Methyl D Galactopyranose

Integration and Functional Significance within Glycoconjugates (Glycoproteins, Glycolipids, Proteoglycans)

6-O-Methyl-D-galactopyranose is found as a constituent of various complex carbohydrates, where its presence is thought to modulate the structure and function of the parent glycoconjugate. Glycoconjugates, which include glycoproteins, glycolipids, and proteoglycans, are integral to a vast array of biological functions, from structural support to cell signaling. longdom.orgwikipedia.org

Glycoproteins: This methylated sugar has been identified in the glycan portions of certain glycoproteins. For instance, it is a component of the glycosidic linkages in plant galactomannans. biosynth.com The methylation at the C6 position can introduce hydrophobicity to that region of the glycan, potentially influencing protein folding, stability, and interaction with other molecules. The presence of a methyl group can also protect the 6-hydroxyl group from other substitutions, thereby directing the biosynthesis of the glycan chain.

Glycolipids: Glycolipids are key components of cell membranes and are crucial for cell-cell recognition and signaling. longdom.orglongdom.org While the presence of 6-O-Methyl-D-galactopyranose in glycolipids is not as extensively documented as other monosaccharides, its incorporation would likely alter the properties of the cell surface. This modification could affect membrane fluidity and the formation of lipid rafts, which are important for organizing signaling complexes.

The functional significance of this methylation is an area of active investigation, with the general understanding that such modifications fine-tune the properties of glycoconjugates to suit specific biological contexts.

Contributions to Cell-Cell Recognition and Intercellular Communication Processes

The carbohydrate structures on the cell surface, collectively known as the glycocalyx, play a pivotal role in how cells interact with each other. longdom.org These interactions are fundamental for tissue development and homeostasis. The specific monosaccharide composition and linkage of these glycans are critical for their recognition by carbohydrate-binding proteins on adjacent cells.

The presence of 6-O-Methyl-D-galactopyranose on cell surface glycoconjugates could modulate cell-cell recognition processes. The methyl group can act as a specific recognition determinant or, conversely, mask a recognition site that would otherwise be available on an unmodified galactose residue. This "capping" of the 6-hydroxyl group prevents the formation of hydrogen bonds at this position, which could alter the binding affinity and specificity of cell surface receptors.

In intercellular communication, where signaling molecules are exchanged between cells, the glycans on the cell surface can influence the reception of these signals. By altering the local environment of a receptor or by directly participating in the binding of a signaling molecule, glycans containing 6-O-Methyl-D-galactopyranose could play a role in modulating the flow of information between cells.

Involvement in Cellular Signaling Pathways and Recognition Mechanisms

Cellular signaling is a complex process that relies on the precise recognition of signaling molecules by cellular receptors. Glycans are increasingly recognized as key players in these pathways, often acting as co-receptors or modulators of receptor activity. researchgate.net

The incorporation of 6-O-Methyl-D-galactopyranose into the glycan portion of a signaling receptor could have several consequences:

Altered Ligand Binding: The methyl group could directly participate in the binding of a ligand or alter the conformation of the glycan chain, thereby affecting ligand-receptor interactions.

Modulation of Receptor Dimerization: Many receptors need to dimerize or oligomerize to become active. The glycans associated with these receptors can influence this process, and a modification like 6-O-methylation could either promote or inhibit the formation of these active receptor complexes.

Influence on Downstream Signaling: By affecting the initial ligand-binding or receptor activation steps, the presence of 6-O-Methyl-D-galactopyranose could ultimately influence the downstream signaling cascade within the cell.

While specific signaling pathways directly modulated by 6-O-Methyl-D-galactopyranose are yet to be fully elucidated, the principles of glycobiology suggest that this modification has the potential to be a significant regulator of cellular signaling.

Specific Interactions with Carbohydrate-Binding Proteins (Lectins) and their Biological Implications

Lectins are a diverse class of proteins that specifically recognize and bind to carbohydrate structures. glycomatrix.com These interactions are central to a wide range of biological processes, including cell adhesion, immune responses, and intracellular trafficking. The specificity of lectin-carbohydrate binding is highly dependent on the structure of the glycan, including modifications such as methylation.

6-O-Methyl-D-galactopyranose has been identified as a substrate for certain immobilized lectins, indicating that it can be specifically recognized by these proteins. biosynth.com The biological implications of such interactions are significant:

Modulation of Lectin Binding: The methyl group at the C6 position can either enhance or diminish the binding of a lectin compared to unmodified galactose. This depends on the specific amino acid residues in the lectin's binding pocket and whether the methyl group can form favorable hydrophobic interactions or if it causes steric hindrance.

Biological Consequences: The outcome of a lectin binding to a glycan containing 6-O-Methyl-D-galactopyranose depends on the biological context. For example, if the lectin is involved in cell adhesion, this interaction could mediate the attachment of cells to each other or to the extracellular matrix. If the lectin is a toxin, this binding could be the first step in its entry into the cell.

Research into lectins with a specific affinity for 6-O-Methyl-D-galactopyranose is ongoing and is expected to reveal more about the biological roles of this methylated sugar.

Table 1: Examples of Lectin Interactions with Galactose and its Derivatives
LectinSourceSpecificityPotential Implication for 6-O-Methyl-D-galactopyranose Binding
Peanut Agglutinin (PNA)Arachis hypogaeaBinds to Galactose-β(1-3)-N-acetylgalactosamineThe 6-OH group is often available for interaction; methylation could alter binding affinity.
JacalinArtocarpus integrifoliaBinds to the T-antigen (Galactose-β(1-3)-N-acetylgalactosamine)Similar to PNA, modification at the 6-position could influence recognition.
Ricinus Communis Agglutinin I (RCA-I)Castor beanBinds to terminal galactose residuesThe 6-methyl group might sterically hinder or create new hydrophobic contacts within the binding site.

Role in Immune Responses and Host-Pathogen Interactions involving Glycan Structures

The immune system relies heavily on glycan recognition to distinguish between self and non-self. longdom.org The surfaces of pathogens are often decorated with unique glycans that can be recognized by immune receptors, triggering an immune response. Conversely, pathogens can mimic host glycans to evade immune detection.

The presence of methylated sugars on the surface of microorganisms can be a key factor in host-pathogen interactions. For instance, some bacteria possess methylated sugars in their cell walls that can be recognized by the host's innate immune system. While the specific role of 6-O-Methyl-D-galactopyranose in immunity is not well-defined, it is plausible that:

As a Pathogen-Associated Molecular Pattern (PAMP): If present on the surface of a pathogen, 6-O-Methyl-D-galactopyranose could be recognized by pattern recognition receptors (PRRs) on immune cells, leading to inflammation and pathogen clearance.

In Immune Evasion: A pathogen might use this methylated sugar to mimic a host glycan or to mask underlying structures that would otherwise be recognized by the immune system.

The study of how the immune system interacts with methylated glycans is a promising area for understanding infectious diseases and for the development of new vaccines and therapeutics.

Broader Metabolic Significance within Carbohydrate Processing and Enzymes

The metabolic fate of 6-O-Methyl-D-galactopyranose is an important aspect of its biological role. In organisms that produce or encounter this sugar, specific enzymes are required for its processing.

A key metabolic pathway for 6-O-Methyl-D-galactopyranose has been identified in marine bacteria that feed on red algae. These bacteria utilize a cytochrome P450 monooxygenase system to carry out oxidative demethylation of the sugar. researchgate.net This reaction removes the methyl group, converting 6-O-Methyl-D-galactopyranose into D-galactose and formaldehyde. researchgate.net The resulting D-galactose can then enter the central carbohydrate metabolism, such as the Leloir pathway, to be converted into glucose-6-phosphate and utilized for energy.

The enzymes involved in this demethylation process are highly specific and highlight the metabolic adaptations of organisms to their environment. The broader metabolic significance of 6-O-Methyl-D-galactopyranose in other organisms, particularly in the plants and other sources where it is found, is an area that requires further research.

Table 2: Key Enzymes in the Metabolism of Galactose and 6-O-Methyl-D-galactose
EnzymeReactionRelevance
Cytochrome P450 monooxygenaseOxidative demethylation of 6-O-Methyl-D-galactopyranose to D-galactose and formaldehydeSpecific for the breakdown of the methylated sugar in certain marine bacteria. researchgate.net
GalactokinasePhosphorylation of galactose to galactose-1-phosphateFirst step in the Leloir pathway for galactose metabolism.
Galactose-1-phosphate uridylyltransferaseConverts galactose-1-phosphate to UDP-galactoseA central enzyme in the Leloir pathway.
UDP-galactose 4-epimeraseInterconverts UDP-galactose and UDP-glucoseConnects galactose metabolism to glucose metabolism.

Research Applications and Methodological Utility of 6 O Methyl D Galactopyranose

Application as Reference Standards in Carbohydrate Chemistry and Glycomics

6-O-Methyl-D-galactopyranose and its derivatives are crucial as reference standards in the fields of carbohydrate chemistry and glycomics, particularly for chromatographic and mass spectrometric techniques. The precise identification and quantification of monosaccharide components are fundamental to understanding the structure and function of complex carbohydrates.

In glycan analysis, methylation analysis is a cornerstone technique used to determine the linkage positions between monosaccharide units in a polysaccharide or glycan. This method involves the complete methylation of all free hydroxyl groups, followed by acid hydrolysis to break the glycosidic bonds. The resulting partially O-methylated monosaccharides are then typically reduced to alditols and acetylated to form partially O-methylated alditol acetates (PMAAs). These volatile derivatives are then separated and identified by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

The accurate identification of the PMAAs is dependent on comparing their GC retention times and mass spectra with those of authentic standards. scielo.brsemanticscholar.org 6-O-Methyl-D-galactopyranose, when subjected to the same derivatization process, yields 1,2,3,4,5-penta-O-acetyl-6-O-methyl-D-galactitol. The known chromatographic and mass spectral properties of this standard allow for the unambiguous identification of terminal, non-reducing galactose residues that were originally linked at the C-6 position in the parent carbohydrate. The synthesis of a comprehensive library of such partially O-methylated standards is therefore essential for the detailed structural elucidation of complex carbohydrates from diverse biological sources, including plants, bacteria, and fungi. scielo.brnih.gov

Below is a data table illustrating the type of data generated from GC-MS analysis where 6-O-Methyl-D-galactopyranose would be used as a standard.

Partially Methylated Alditol Acetate (PMAA)Corresponding Linkage in Original PolysaccharideTypical Relative Retention TimeKey Mass Fragments (m/z)
1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitolTerminal Galp1.0045, 87, 101, 117, 129, 161, 205
1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-galactitol6-linked Galp1.2543, 87, 101, 117, 129, 189, 233
1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-galactitol4-linked Galp1.3043, 87, 117, 129, 161, 233
1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol3-linked Galp1.3243, 87, 101, 117, 129, 161, 233

Utility in Structural Investigations of Complex Polysaccharides and Glycans

The methylation analysis, for which 6-O-Methyl-D-galactopyranose serves as a standard, is a powerful and widely used method for the structural investigation of complex polysaccharides and glycans. nih.govaalto.fi By determining the substitution pattern of hydroxyl groups on each monosaccharide residue, researchers can piece together the intricate architecture of these biomolecules.

Similarly, in the study of microbial polysaccharides, such as the capsular polysaccharides of bacteria, methylation analysis is indispensable. These polysaccharides are often key virulence factors and vaccine candidates, making their structural determination of high importance. The identification of 6-O-linked galactose units can be a key feature of the repeating oligosaccharide units that make up these polymers.

The process of methylation analysis can be summarized in the following steps:

Permethylation: All free hydroxyl groups and the hydroxyl group of any carboxyl functions are converted to methyl ethers.

Hydrolysis: The glycosidic linkages are cleaved by acid hydrolysis, yielding a mixture of partially methylated monosaccharides.

Reduction: The partially methylated monosaccharides are reduced, typically with sodium borodeuteride, to their corresponding alditols. This step prevents the formation of anomers in the subsequent steps.

Acetylation: The newly formed hydroxyl groups (at the sites of previous glycosidic linkage) are acetylated.

GC-MS Analysis: The resulting PMAAs are analyzed by GC-MS to identify and quantify each derivative.

The utility of 6-O-Methyl-D-galactopyranose in this context is as a key analyte that provides a specific piece of the structural puzzle of a complex carbohydrate.

Development and Use as Chemical Probes for Studying Carbohydrate-Protein Interactions

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. Lectins, a class of proteins that bind specifically to carbohydrates, are key players in these processes. Understanding the structural basis of these interactions is crucial for the development of therapeutics and diagnostics.

6-O-Methyl-D-galactopyranose and its synthetic derivatives are valuable tools for probing these interactions. The methyl group at the C-6 position can serve as a subtle modification to the natural ligand (galactose), allowing researchers to investigate the importance of the 6-hydroxyl group in binding. If methylation at this position diminishes or abolishes binding to a particular lectin, it provides strong evidence that the 6-hydroxyl group is involved in a critical hydrogen bond or other interaction with the protein's binding site.

Furthermore, more complex synthetic derivatives of 6-O-Methyl-D-galactopyranose can be designed as chemical probes. For example, researchers have synthesized methyl 6,6-di-C-methyl-beta-D-galactopyranoside to probe the combining sites of D-galactosyl-binding proteins. nih.gov By introducing bulkier groups at the C-6 position, the steric constraints of the lectin's binding pocket can be mapped.

The table below provides examples of how derivatives of 6-O-Methyl-D-galactopyranose can be used as chemical probes.

DerivativeResearch QuestionMethod of AnalysisPotential Finding
6-O-Methyl-D-galactopyranoseIs the 6-hydroxyl group of galactose essential for binding to Lectin X?Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)Reduced binding affinity compared to galactose indicates the importance of the 6-OH group.
Methyl 6,6-di-C-methyl-β-D-galactopyranosideWhat is the steric tolerance of the binding site of Lectin Y around the C-6 position of galactose?X-ray Crystallography, Saturation Transfer Difference (STD) NMRNo binding suggests a sterically constrained binding pocket.
6-azido-6-deoxy-D-galactopyranoseCan we identify novel galactose-binding proteins in a cell lysate?Photoaffinity labeling followed by mass spectrometryIdentification of proteins covalently cross-linked to the probe.

Intermediary Role in the Chemical Synthesis of Complex Glycoconjugates

The chemical synthesis of complex oligosaccharides and glycoconjugates is a challenging but essential endeavor for advancing our understanding of glycobiology and for the development of carbohydrate-based vaccines and therapeutics. 6-O-Methyl-D-galactopyranose can serve as a valuable intermediate or building block in these multi-step synthetic routes.

By having the 6-hydroxyl group protected as a methyl ether, chemists can selectively perform reactions on the other hydroxyl groups of the galactose ring. The methyl ether is a stable protecting group under many reaction conditions, yet it can be removed if necessary, although this is less common than its use as a permanent modification in the final target molecule.

A notable example of its use as an intermediary is in the synthesis of artificial antigens. Researchers have reported the synthesis of the 6-O-methyl-D-glycero-α-L-gluco-heptopyranose moiety, which is a component of the capsular polysaccharide from Campylobacter jejuni. nih.gov This synthesis started from D-galactose and involved the introduction of the 6-O-methyl group as a key step. The resulting heptose derivative was then conjugated to a carrier protein, bovine serum albumin (BSA), to create an artificial antigen for the purpose of generating specific antibodies. nih.gov Such antibodies are valuable research tools for detecting the presence of the bacterial polysaccharide and could have diagnostic or therapeutic potential.

The general strategy for using 6-O-Methyl-D-galactopyranose as a synthetic intermediate can be outlined as follows:

Preparation of the Building Block: Synthesis of a suitably protected form of 6-O-Methyl-D-galactopyranose, often with an activatable group at the anomeric position (e.g., a thioglycoside or a trichloroacetimidate).

Glycosylation Reactions: Coupling of the 6-O-methylated galactose building block with other monosaccharide units to assemble the desired oligosaccharide chain.

Deprotection: Removal of other temporary protecting groups to reveal the final oligosaccharide.

Conjugation: If the target is a glycoconjugate, the oligosaccharide is then linked to a lipid, peptide, or protein.

Application as Biotechnological Research Tools

Beyond its use in chemical synthesis and analysis, 6-O-Methyl-D-galactopyranose and related compounds have applications as tools in biotechnological research, particularly in the study of enzymes involved in carbohydrate metabolism.

One area of application is in the study of galactose oxidase, a fungal enzyme that catalyzes the oxidation of the primary alcohol at the C-6 position of D-galactose to an aldehyde. This enzyme has broad substrate specificity and is known to be active on various galactose derivatives, including methyl α-D-galactopyranoside. whiterose.ac.ukoup.com The enzyme's activity can be monitored using assays that detect the production of the aldehyde or the co-product, hydrogen peroxide. By using 6-O-Methyl-D-galactopyranose as a substrate, researchers can investigate the enzyme's tolerance for modifications at the C-6 position. Furthermore, directed evolution and protein engineering efforts have been used to alter the substrate specificity of galactose oxidase, for example, to create a glucose 6-oxidase. caltech.edu In these studies, a range of modified monosaccharides, including 6-O-methylated derivatives, are essential for screening mutant enzyme libraries to identify variants with desired new activities.

Another application is in the study of metabolic pathways for rare sugars. For instance, the red algal polysaccharide porphyran (B1173511) contains 6-O-methyl-D-galactose. Marine bacteria that degrade porphyran have evolved specific enzymatic pathways to utilize this methylated sugar. nih.gov The study of these pathways, which may involve novel oxidoreductases and other enzymes, relies on the availability of this compound for use in enzyme assays to characterize the activity and substrate specificity of the involved proteins. nih.gov

The table below summarizes some of the biotechnological research applications.

Application AreaSpecific Use of 6-O-Methyl-D-galactopyranoseResearch Goal
Enzyme EngineeringSubstrate for screening mutant libraries of galactose oxidase.To evolve enzymes with novel substrate specificities or enhanced stability.
Metabolic Pathway ElucidationSubstrate for in vitro assays of enzymes from marine bacteria.To understand the degradation and utilization of algal polysaccharides.
Inhibitor ScreeningAs a reference ligand in competitive binding assays for galactoside-metabolizing enzymes.To discover small molecule inhibitors of specific enzymes for therapeutic or research purposes.

Q & A

How is the structure of 6-O-Methyl-D-galactopyranose confirmed using spectroscopic methods?

Basic
To confirm the structure, researchers employ a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, 1H^1H- and 13C^13C-NMR are critical: the methyl group at the 6-position shows a distinct singlet in 1H^1H-NMR (~δ 3.4 ppm) and a signal near δ 60–65 ppm in 13C^13C-NMR. IR spectroscopy identifies hydroxyl and ether functional groups (e.g., C–O–C stretch at ~1100 cm1^{-1}). High-resolution MS validates the molecular formula . For derivatives like acetylated forms, additional signals from protecting groups are analyzed .

What synthetic routes are most effective for introducing the methyl group at the 6-position of D-galactopyranose?

Basic
The 6-O-methylation of D-galactopyranose typically involves protecting hydroxyl groups at other positions (e.g., using benzyl or acetyl groups) to ensure regioselectivity. Common reagents include methyl iodide (CH3_3I) or dimethyl sulfate in the presence of a strong base (e.g., NaH or Ag2 _2O). Solvents like DMF or DMSO enhance reaction efficiency. Yields depend on reaction time, temperature, and the absence of competing nucleophiles .

How do researchers address discrepancies in NMR data for 6-O-Methyl-D-galactopyranose across different studies?

Advanced
Discrepancies often arise from solvent effects, concentration, or impurities. To resolve these:

  • Standardization : Use deuterated solvents (e.g., D2 _2O or CDCl3_3) and internal standards (e.g., TMS).
  • Comparative analysis : Cross-reference with published data for similar derivatives (e.g., methylated galactopyranoses in PubChem or crystallographic databases).
  • Dynamic effects : Consider ring puckering (quantified via Cremer-Pople parameters ) and anomeric equilibria, which influence chemical shifts .

What methodologies quantify ring puckering in 6-O-Methyl-D-galactopyranose derivatives?

Advanced
Ring puckering is analyzed using Cremer-Pople coordinates, which define out-of-plane displacements in cyclic systems. For six-membered rings, the puckering amplitude (θ\theta) and phase angle (ϕ\phi) are calculated from atomic coordinates (e.g., X-ray crystallography data). Computational tools like Gaussian or ORCA optimize geometries and generate puckering parameters .

How can computational modeling predict the reactivity of 6-O-Methyl-D-galactopyranose in glycosylation reactions?

Advanced
Density functional theory (DFT) simulations model transition states and activation energies. Key parameters include:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
  • Solvent effects : Implicit solvent models (e.g., PCM) account for polarity.
  • Steric hindrance : Assessed via molecular mechanics (e.g., MM3 force fields).
    Comparisons with experimental data (e.g., kinetic isotope effects) validate predictions .

What experimental designs optimize regioselectivity in methylating galactopyranose derivatives?

Advanced
Regioselectivity is controlled by:

  • Protecting group strategy : Temporary groups (e.g., acetyl or benzyl) block undesired positions.
  • Steric and electronic factors : Bulky bases (e.g., DBU) favor methylation at less hindered sites.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 6-O-methylation over 4-O-methylation).
    Reaction progress is monitored via TLC or HPLC .

How are conflicting data on the biological activity of 6-O-Methyl-D-galactopyranose resolved?

Advanced
Contradictions arise from assay variability (e.g., cell lines, concentrations). Solutions include:

  • Dose-response studies : Establish EC50_{50} values across multiple models.
  • Structural analogs : Compare activities of methylated vs. unmethylated derivatives.
  • Meta-analysis : Aggregate data from independent studies to identify trends .

What chromatographic techniques separate 6-O-Methyl-D-galactopyranose from its isomers?

Basic
High-performance liquid chromatography (HPLC) with a hydrophilic interaction liquid chromatography (HILIC) column effectively resolves isomers. Detection via refractive index (RI) or evaporative light scattering (ELSD) avoids UV-inactive challenges. Gas chromatography (GC) with derivatization (e.g., trimethylsilylation) is also used .

How do isotopic labeling studies elucidate the metabolic pathways of 6-O-Methyl-D-galactopyranose?

Advanced
13C^{13}C- or 2H^2H-labeled compounds track metabolic incorporation via:

  • NMR spectroscopy : Detect labeled positions in downstream metabolites.
  • Mass spectrometry : Fragment analysis identifies labeling patterns.
    Studies often use cell cultures or animal models to trace catabolism .

What strategies mitigate hydrolysis of the methyl ether group during synthesis?

Advanced
Hydrolysis is minimized by:

  • pH control : Neutral or slightly basic conditions stabilize ether bonds.
  • Protecting groups : Use acid-labile groups (e.g., tert-butyldimethylsilyl) to shield the methyl group.
  • Low-temperature reactions : Reduce nucleophilic attack by water .

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